3-(4-amino-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one
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Overview
Description
3-(4-amino-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one is a heterocyclic compound that contains both pyrazole and pyrrolidinone moieties. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-amino-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1H-pyrazole with 1-methylpyrrolidin-2-one in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(4-amino-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino group on the pyrazole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-(4-amino-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-amino-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromo-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one
- 3-(4-nitro-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one
- 3-(4-methyl-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one
Uniqueness
3-(4-amino-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one is unique due to the presence of the amino group on the pyrazole ring, which can participate in various chemical reactions and interactions. This makes it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C8H12N4O |
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Molecular Weight |
180.21 g/mol |
IUPAC Name |
3-(4-aminopyrazol-1-yl)-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C8H12N4O/c1-11-3-2-7(8(11)13)12-5-6(9)4-10-12/h4-5,7H,2-3,9H2,1H3 |
InChI Key |
MQHWVKLZRMCFHO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1=O)N2C=C(C=N2)N |
Origin of Product |
United States |
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